(R)-isoindoline-1-carboxylic acid
Description
Significance of Chiral Amino Acid Scaffolds in Modern Organic Chemistry
Chiral amino acid scaffolds are fundamental building blocks in modern organic chemistry, primarily due to their prevalence in nature and their role in creating stereochemically defined molecules. Chirality, or the "handedness" of a molecule, is a critical factor in the biological activity of many pharmaceuticals. The use of chiral precursors like amino acids allows chemists to construct complex molecules with a high degree of stereocontrol, which is essential for ensuring the desired therapeutic effects and minimizing potential side effects. These scaffolds are not only incorporated into peptides and their mimics but also serve as versatile starting materials for the synthesis of a wide array of chiral ligands, catalysts, and natural products. The development of synthetic routes to novel, non-natural chiral amino acids continues to be an active area of research, expanding the toolbox available to synthetic chemists. rsc.orgrsc.orgresearchgate.net
Overview of the Isoindoline (B1297411) Core Structure as a Synthetic Platform
The isoindoline core is a bicyclic heterocyclic system consisting of a benzene (B151609) ring fused to a pyrrolidine (B122466) ring. mdpi.comresearchgate.net This scaffold is present in numerous natural products and synthetic compounds that exhibit a broad spectrum of biological activities. mdpi.comresearchgate.netontosight.ainih.gov The isoindoline framework provides a rigid and well-defined three-dimensional structure that can be strategically functionalized at various positions. This structural rigidity and the potential for substitution make it an attractive platform for the design of molecules that can interact with specific biological targets with high affinity and selectivity. ontosight.aiacs.org Several approved drugs contain the isoindoline core, highlighting its importance in medicinal chemistry. mdpi.comresearchgate.net
Research Trajectories and Objectives Pertaining to (R)-Isoindoline-1-Carboxylic Acid
Current research on this compound is focused on developing efficient and stereoselective synthetic methods to access this chiral building block. While various methods exist for the synthesis of racemic isoindoline-1-carboxylic acid, the preparation of the enantiomerically pure (R)-form remains a key objective. csic.es Strategies being explored include asymmetric synthesis using chiral auxiliaries, catalytic enantioselective methods, and dynamic kinetic resolutions. acs.orgacs.org The overarching goal is to make this compound and its derivatives readily available for use in the synthesis of novel compounds with potential applications in catalysis and medicinal chemistry. The development of such methods will undoubtedly accelerate the discovery of new molecules with unique properties and functions.
Interactive Data Table: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 1965314-61-7 | chemscene.com |
| Molecular Formula | C₉H₁₀ClNO₂ | chemscene.com |
| Molecular Weight | 199.63 | chemscene.com |
| Topological Polar Surface Area (TPSA) | 49.33 | chemscene.com |
| LogP | 1.3373 | chemscene.com |
| Hydrogen Bond Donors | 2 | chemscene.com |
| Hydrogen Bond Acceptors | 2 | chemscene.com |
| Rotatable Bonds | 1 | chemscene.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(1R)-2,3-dihydro-1H-isoindole-1-carboxylic acid |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h1-4,8,10H,5H2,(H,11,12)/t8-/m1/s1 |
InChI Key |
OFKFBEJYOHXPIA-MRVPVSSYSA-N |
Isomeric SMILES |
C1C2=CC=CC=C2[C@@H](N1)C(=O)O |
Canonical SMILES |
C1C2=CC=CC=C2C(N1)C(=O)O |
Origin of Product |
United States |
Stereoselective Synthesis Methodologies for R Isoindoline 1 Carboxylic Acid and Its Chiral Analogues
Resolution Strategies for Enantiomeric Enrichment
Classical resolution of racemic mixtures remains a fundamental approach for obtaining enantiomerically pure compounds. This section details the application of diastereomeric salt formation and chromatographic techniques for the separation of (R)- and (S)-isoindoline-1-carboxylic acid.
Diastereomeric Salt Formation and Crystallization
The resolution of racemic isoindoline-1-carboxylic acid can be achieved through the formation of diastereomeric salts with a chiral resolving agent. libretexts.org This method leverages the different physical properties, such as solubility, of the resulting diastereomeric pair, allowing for their separation by fractional crystallization. libretexts.org
A common practice involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base. libretexts.org For instance, naturally occurring and readily available chiral bases like brucine, strychnine, and quinine (B1679958) are frequently employed for this purpose. libretexts.org The resulting salts, for example, ((R)-acid·(R)-base) and ((S)-acid·(R)-base), are diastereomers and can be separated. libretexts.org After separation, the desired enantiomer of the carboxylic acid is recovered from the salt.
In a specific application, the resolution of a racemic intermediate carboxylic acid for the synthesis of the drug (+)-pagoclone was accomplished via diastereomeric salt formation using ephedrine. chim.it Similarly, (R)- or (S)-1-phenylethylamine has been used to resolve racemic isoindolin-1-one (B1195906) derivatives through repeated recrystallization of the diastereomeric salts. chim.it Another example demonstrates the use of quinidine (B1679956) as a single resolving base to separate both enantiomers of a racemic carboxylic acid, where the salt of the (+)-acid crystallized from an aqueous acetonitrile (B52724) solution, and subsequently, the salt of the (-)-acid crystallized from the mother liquor. nih.gov
The efficiency of this method can sometimes be limited, with yields being less than optimal. For example, one documented resolution process reported low yields of under 10%. google.com
Chromatographic Enantioseparation Techniques
Chiral chromatography offers a powerful alternative for the direct separation of enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used technique for this purpose. phenomenex.com The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. phenomenex.com
Various types of chiral stationary phases are available, including polysaccharide-based, protein-based, and Pirkle-type columns. phenomenex.comscas.co.jp For the separation of acidic compounds like isoindoline-1-carboxylic acid, anion-exchanger type CSPs have shown remarkable performance. chiraltech.com The choice of mobile phase is also crucial for optimizing the separation. sigmaaldrich.com
For larger-scale separations, simulated moving bed (SMB) chromatography has emerged as a highly efficient and cost-effective continuous separation process. carbogen-amcis.comnih.gov SMB chromatography is particularly well-suited for binary separations, such as the resolution of racemic mixtures. carbogen-amcis.com This technique offers higher productivity and purity while reducing solvent consumption compared to traditional batch chromatography. nih.gov The process involves simulating the counter-current movement of the solid phase relative to the fluid phase, which is achieved by periodically switching the inlet and outlet ports of a series of chromatographic columns. carbogen-amcis.com
Asymmetric Catalysis in Isoindoline-1-Carboxylic Acid Construction
Asymmetric catalysis provides a more direct and often more efficient route to enantiomerically enriched products by creating the desired stereocenter in a controlled manner. This section explores the use of organocatalysis in the synthesis of the isoindoline-1-carboxylic acid core.
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. Chiral phosphoric acids and bifunctional phase-transfer catalysts have proven effective in constructing the chiral isoindoline (B1297411) framework.
Chiral phosphoric acids, a class of Brønsted acid catalysts, have been successfully employed in the enantioselective synthesis of isoindoline derivatives. csic.esscispace.com One notable application is in the 1,3-dipolar cycloaddition of azomethine ylides. csic.esacs.org Azomethine ylides are versatile intermediates that can react with various dipolarophiles to form five-membered heterocyclic rings like pyrrolidines. mdpi.com
In this context, a chiral phosphoric acid can activate an azomethine, leading to the formation of a chiral ion pair. rsc.org This chiral environment directs the subsequent cycloaddition reaction, resulting in the formation of an enantioenriched isoindoline product. csic.es For example, the reaction between a quinone and an azomethine ylide generated from an aldehyde and an amino acid ester, catalyzed by a chiral phosphoric acid, can furnish isoindoline derivatives in good yield and with good enantioselectivity. csic.es The development of these catalysts has opened new avenues for enantioselective transformations without the need for metal catalysts. scispace.com
The kinetic resolution of racemic amines using a combination of palladium and a chiral phosphoric acid catalyst has also been demonstrated for the synthesis of chiral 1,3-disubstituted isoindolines. acs.orgnih.gov
Bifunctional phase-transfer catalysts (PTCs) are another class of organocatalysts that have been effectively utilized in the asymmetric synthesis of isoindoline derivatives. mdpi.comnih.gov These catalysts typically possess both a chiral scaffold and a functional group capable of hydrogen bonding, such as a urea (B33335) or thiourea (B124793) moiety, which allows for effective stereocontrol in cascade reactions. beilstein-journals.orgbeilstein-journals.org
In a phase-transfer catalyzed reaction, the catalyst facilitates the transfer of a reactant from one phase to another where the reaction occurs. By using a chiral PTC, the reaction can be guided to produce a predominantly single enantiomer. For instance, bifunctional ammonium (B1175870) salts derived from trans-1,2-cyclohexanediamine have been used in the asymmetric cascade reaction of 2-acetylbenzonitrile (B2691112) with dimethylmalonate (B8719724) to produce a 3,3-disubstituted isoindolinone with high yield and moderate enantioselectivity. mdpi.comnih.govresearchgate.net The enantiopurity of the product could be further enhanced to 96% ee through crystallization. mdpi.comnih.govresearchgate.net
Transition Metal-Catalyzed Asymmetric Syntheses
Transition metal catalysis offers a powerful toolkit for the asymmetric synthesis of isoindoline derivatives, enabling high levels of stereocontrol.
Palladium-catalyzed intramolecular α-arylation of α-amino acid esters is a well-established method for synthesizing isoindoline and tetrahydroisoquinoline carboxylic acid esters. nih.govacs.org This reaction involves the cyclization of an α-amino acid ester derivative bearing an aryl halide. nih.gov The choice of palladium catalyst and reaction conditions is crucial for achieving high yields and selectivity. nih.gov For instance, slight modifications in the reaction conditions can selectively yield either isoindole-1-carboxylic acid esters or the corresponding isoindolines. nih.gov This methodology has been successfully applied to the synthesis of a variety of substituted isoindoline derivatives starting from readily available amino acids. nih.govrsc.org
Table 1: Palladium-Catalyzed Synthesis of Isoindoline Derivatives
| Starting Material | Catalyst System | Product | Key Feature | Reference |
| α-Amino acid esters | Pd(0) catalyst | Isoindoline-1-carboxylic acid esters | Selective synthesis by altering reaction conditions | nih.gov |
| α-Amino acid esters | Pd catalyst | Substituted isoindole derivatives | Useful for subsequent Diels-Alder reactions | rsc.org |
| α-Amino acid esters | Pd catalyst | Isoindolines and tetrahydroisoquinolines | Tolerates tert-butyl ester and N-(benzyloxycarbonyl) protecting groups | nih.gov |
Rhodium catalysts are highly effective for C-H activation and annulation reactions to construct heterocyclic systems. researchgate.net The use of chiral rhodium complexes allows for the enantioselective synthesis of isoindolinones and related structures. nih.govsnnu.edu.cn For example, rhodium(III)-catalyzed C-H activation of benzamides and subsequent annulation with alkenes or alkynes provides access to a range of isoindolinones. acs.orgresearchgate.net Chiral cyclopentadienyl (B1206354) (Cp*) ligands on the rhodium center can induce high levels of enantioselectivity in these transformations. snnu.edu.cn These methods are valued for their atom economy and ability to functionalize otherwise inert C-H bonds directly. researchgate.net
A notable strategy involves the [4+1] annulation of benzamides with alkenes, catalyzed by a chiral rhodium complex, to produce isoindolines with high regio- and enantioselectivity under mild conditions. snnu.edu.cn
Copper-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides are a powerful method for constructing enantioenriched five-membered nitrogen heterocycles, including the pyrrolidine (B122466) core of isoindolines. rsc.orgacs.org This reaction typically involves the in situ generation of an azomethine ylide from an iminoester, which then undergoes a [3+2] cycloaddition with a dipolarophile. rsc.org
A one-pot protocol has been developed that combines a highly efficient Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a quinone derivative, followed by silica-gel-promoted aromatization to yield enantioenriched isoindolines. researchgate.net This method demonstrates high diastereoselectivity and excellent enantioselectivity for a broad range of substrates under mild conditions. researchgate.net Chiral copper(II)-diamine complexes have also been effectively used in related asymmetric constructions. sci-hub.st
Table 2: Copper-Catalyzed Synthesis of Isoindoline Derivatives
| Reaction Type | Catalyst System | Product | Key Features | Reference |
| 1,3-Dipolar Cycloaddition | Cu(I)/(S,Rp)-PPFOMe | Enantioenriched isoindolines | One-pot, high diastereoselectivity, excellent enantioselectivity | researchgate.net |
| 1,3-Dipolar Cycloaddition | Cu(CH3CN)4BF4/TF Biphamphos | Pyrrolidines bearing a fluorinated quaternary stereocenter | High enantioselectivity | rsc.org |
| Imination-Alkynylation-Aza-Michael Sequence | CuI-Pybox-diPh | 1,3-Disubstituted isoindolines | One-pot, three-component, high yield and stereoselectivity | researchgate.net |
In recent years, cobalt has emerged as a cost-effective and efficient catalyst for C-H activation reactions. researchgate.netthieme-connect.de Cobalt(II)-catalyzed decarboxylative C-H activation/annulation of benzamides with alkynyl carboxylic acids provides a switchable route to either isoquinolones or isoindolinones with high selectivity. acs.org The use of inexpensive cobalt salts like Co(OAc)₂·4H₂O makes this an attractive method. acs.org
Furthermore, cobalt-catalyzed C-H/N-H annulation of aromatic benzamides with alkenes under aerobic conditions can produce isoindolinone derivatives, with solvents like PEG-400 proving uniquely effective for this transformation. rsc.org While the development of cobalt-catalyzed reactions is more recent compared to those using noble metals, they show significant promise for the synthesis of heterocyclic compounds. researchgate.net
Biocatalytic Approaches
Biocatalysis offers a green and highly selective alternative for producing single enantiomers. Enzymes such as lipases and proteases are widely used for the kinetic resolution of racemic mixtures. For the synthesis of (R)-isoindoline-1-carboxylic acid, a biocatalytic approach could involve the enantioselective hydrolysis of a racemic ester precursor.
Strategies have been developed for the quantitative conversion of a racemate into a single stereoisomeric product. nih.gov This can be achieved through a stepwise process involving lipase-catalyzed enantioselective acylation, followed by racemization of the remaining substrate enantiomer, allowing for a dynamic kinetic resolution. nih.gov For example, immobilized lipases like Novozym® 435 have demonstrated high efficiency in catalyzing esterification reactions in solvent-free media, which is a key step in such processes. nih.gov The reusability of the biocatalyst is a significant advantage of this approach. nih.gov While specific examples for this compound are not detailed in the provided context, the principles of biocatalytic resolution are well-established and applicable.
Kinetic Resolution of Racemic Precursors
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. rsc.org This strategy relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of a new chiral product from the more reactive enantiomer. rsc.org While the maximum theoretical yield for the resolved enantiomer is 50%, this method remains a practical approach for accessing optically active compounds. rsc.org
In the context of isoindoline-1-carboxylic acid synthesis, kinetic resolution of racemic secondary alcohols serving as precursors has been demonstrated. researchgate.net This can be achieved through a stereoselective intramolecular allylic substitution reaction. researchgate.net The process can be catalyzed by a synergistic system of palladium and a chiral phosphoric acid. acs.orgresearchgate.netacs.org This dual catalysis enables the efficient kinetic resolution of racemic amines through stereoselective intramolecular allylation, yielding chiral 1,3-disubstituted isoindolines. acs.orgacs.org The selectivity of this resolution is often high, as indicated by the selectivity factor (s-factor). acs.org
For example, the kinetic resolution of racemic phenylsulfonyl amine using a palladium catalyst and a chiral phosphoric acid derivative resulted in the formation of a chiral 1,3-disubstituted isoindoline with a selectivity factor of 7.1. acs.org
| Racemic Precursor | Catalytic System | Reaction Type | Product | Selectivity |
| Racemic secondary alcohols | Palladium and Chiral Phosphoric Acid | Stereoselective intramolecular allylic substitution | Chiral cis-1,3-disubstituted 1,3-dihydroisobenzofurans | Up to 60.9 (selectivity factor) |
| Racemic amines | Palladium and Chiral Phosphoric Acid | Stereoselective intramolecular allylation | Chiral 1,3-disubstituted isoindolines | High selectivity factors |
Chiral Auxiliary-Mediated Asymmetric Induction
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a chemical reaction to proceed with a specific stereochemical outcome. google.com After the desired stereocenter is created, the auxiliary can be removed. This strategy has been successfully applied to the asymmetric synthesis of isoindoline derivatives.
Utilization of Chiral Sulfinamide Nucleophiles in Intramolecular Allylation
The use of chiral sulfinamides as nucleophiles in palladium-catalyzed intramolecular allylic amination provides an effective route to chiral isoindolines. researchgate.net The chiral sulfinyl group attached to the nitrogen atom acts as a chiral auxiliary, directing the stereochemical course of the cyclization. researchgate.net This diastereoselective cyclization can be promoted by synergistic palladium and Brønsted acid catalysis, leading to chiral isoindolines in good yields and with high diastereoselectivity. researchgate.netresearchgate.net
The resulting heterocyclic product from this intramolecular allylation can then be converted into valuable isoindoline-1-carboxylic acid esters through a subsequent two-step oxidation sequence. researchgate.net This approach provides asymmetric access to this important class of unnatural α-amino acids. researchgate.net The diastereoselectivity of the cyclization can be very high, with diastereomeric ratios (d.r.) ranging from 10:1 to greater than 20:1. researchgate.net
| Reaction Type | Catalyst System | Chiral Auxiliary | Product | Yield | Diastereomeric Ratio (d.r.) |
| Intramolecular allylic substitution | Palladium and Brønsted acid | Chiral sulfinamides | Chiral isoindolines | 55-92% | 10:1 to >20:1 |
Application of Chiral Oxazoline (B21484) and Formamide (B127407) Auxiliaries in α-Deprotonation
The asymmetric α-deprotonation of an N-protected isoindoline followed by reaction with an electrophile is another strategy for the synthesis of chiral isoindoline-1-carboxylic acid derivatives. csic.es This approach utilizes chiral auxiliaries to control the stereochemistry of the newly formed C-1 stereocenter. csic.es
Chiral oxazoline and formamide auxiliaries have been employed for this purpose. csic.es These auxiliaries, attached to the isoindoline nitrogen, direct the deprotonation and subsequent alkylation to occur with a high degree of stereocontrol. csic.es However, this method has primarily been explored with alkyl and benzyl (B1604629) halides as the electrophiles. csic.es
Enantioselective Cycloaddition Pathways to Isoindoline Systems
Cycloaddition reactions are powerful tools for the construction of cyclic molecules, often with high stereocontrol. acs.org In particular, 1,3-dipolar cycloadditions involving azomethine ylides have emerged as a versatile method for the synthesis of pyrrolidine rings, which form the core of the isoindoline structure. acs.orgwikipedia.org
Azomethine Ylide Dipolar Cycloadditions
Azomethine ylides are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles to afford five-membered nitrogen-containing heterocycles. acs.orgwikipedia.orgnih.gov The enantioselective version of this reaction, typically catalyzed by a chiral metal complex, allows for the creation of multiple stereocenters in a single step with high levels of stereocontrol. acs.orgacs.org
These cycloadditions are highly valuable for accessing complex polycyclic systems, including those containing the isoindoline framework. acs.org The reaction between an azomethine ylide and a suitable dipolarophile can lead to the formation of highly functionalized isoindoline-1-carboxylic acid analogues. csic.es The development of chiral catalysts, often based on metal-ligand complexes, has been crucial for achieving high enantioselectivity in these transformations. acs.orgacs.org
| Reaction Type | Dipole | Dipolarophile | Catalyst | Product | Stereocontrol |
| [3+2] Cycloaddition | Azomethine ylide | Various alkenes and alkynes | Chiral metal complexes | Pyrrolidines and related heterocycles | High regio- and stereoselectivity |
[4+2] Cycloaddition Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, and its variants represent a powerful tool for constructing the bicyclic isoindoline core with high stereocontrol. These methods often involve the reaction of a diene with a dienophile to form a six-membered ring, which constitutes part of the isoindoline scaffold.
One notable strategy involves a formal asymmetric [4+2] cycloaddition of 3-methylene isoindolinone with in situ-generated ortho-quinone methide (o-QM) substrates. researchgate.net This reaction, catalyzed by chiral phosphoric acids, allows for the construction of complex spiro chroman-isoindolinones. researchgate.net The use of chiral Brønsted acids as organocatalysts provides a metal-free pathway to enantioenriched products. researchgate.net
Intramolecular [4+2] cycloaddition reactions are also prominent. The intramolecular didehydro-Diels–Alder (IMDDA) reaction, for instance, has been used to synthesize thieno[2,3-f]isoindole-4(8)-carboxylic acids. thieme-connect.comresearchgate.net This process involves the reaction of 3-(thienyl)propargylamines with maleic anhydride (B1165640), followed by a domino sequence of acylation and a highly selective [4+2] cycloaddition. thieme-connect.com X-ray analysis and DFT calculations have shown that the key IMDDA step can proceed through an exo transition state, leading to the formation of a single isomer of the target heterocyclic acid in good yields. thieme-connect.com
Furthermore, domino three-component reactions provide an efficient route to polysubstituted benzo[f]isoindole-4-carboxylic acids. acs.org These reactions can start from cinnamic amines, maleimides, and maleic anhydride. acs.org The sequence involves N-acylation, followed by an intramolecular [4+2] cycloaddition of the resulting vinylarene (IMDAV reaction), and a final Alder-ene reaction. acs.org This highly regio- and stereoselective process can create five adjacent chiral centers, yielding a single diastereoisomer. acs.org
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Key Findings | Reference |
|---|---|---|---|---|---|
| Formal Asymmetric [4+2] Cycloaddition | 3-Methylene isoindolinone + ortho-Hydroxybenzyl alcohol | Chiral Phosphoric Acid (Organocatalyst) | Spiro Chroman-Isoindolinones | Constructs tetrasubstituted carbon centers; Broad substrate scope. | researchgate.net |
| Intramolecular Didehydro-Diels–Alder (IMDDA) | 3-(Thienyl)propargylamines + Maleic anhydride | Thermal (reflux in toluene) | Thieno[2,3-f]isoindole-4(8)-carboxylic acids | Domino sequence; High selectivity for a single isomer; Good yields. | thieme-connect.comresearchgate.net |
| Domino Three-Component [4+2] Cycloaddition | Cinnamic amines + Maleimides + Maleic anhydride | Thermal or Yb(OTf)3 (Lewis Acid) | Benzo[f]isoindole-4-carboxylic acids | Creates five adjacent chiral centers; Forms a single diastereoisomer. | acs.org |
Direct C-H Functionalization Strategies for Isoindoline Scaffolds
Direct C-H functionalization has emerged as a step- and atom-economical strategy for synthesizing complex molecules, avoiding the need for pre-functionalized starting materials. researchgate.net This approach has been successfully applied to the enantioselective synthesis of isoindoline scaffolds.
A significant advancement is the palladium-catalyzed enantioselective C-H activation. One such method employs a [4+1] annulation of diarylmethyltriflamides with olefins, using a mono-N-protected amino acid (MPAA) as a chiral ligand. nih.govrsc.org This reaction constructs chiral cis-1,3-disubstituted isoindoline derivatives with high yields (up to 90%) and enantiomeric ratios (up to 95:5 er). nih.gov The use of either D- or L-phenylalanine derivatives as the chiral ligand provides access to both enantiomers of the product. rsc.org Another palladium-catalyzed method involves an intramolecular allylic C-H amination of o-allylbenzylamine, modulated by a chiral phosphoramidite (B1245037) ligand, to deliver various chiral isoindolines in high yields and excellent enantioselectivities (up to 98% ee). chinesechemsoc.org
Ruthenium-catalyzed reactions also provide a powerful route. For example, the reaction of N-unprotected phenylglycine methyl esters with methyl acrylate, catalyzed by [Ru(cymene)Cl₂]₂, yields 3,N-disubstituted isoindoline-1-carboxylates through a C-H/N-H coupling mechanism. researchgate.net This process demonstrates good tolerance for various functional groups on the phenyl ring of the amino acid. researchgate.net
The use of directing groups is another key tactic in C-H functionalization. A picolinamide (B142947) directing group can facilitate palladium-catalyzed intramolecular C-H/N-H coupling to form the isoindoline ring from substrates like 2,6-dimethylbenzylamine (B1590073) picolinamide. nih.gov Rhodium(III)-catalyzed C-H activation and annulation of benzamides with diazo compounds is another effective method for constructing isoindolone cores bearing a tetrasubstituted carbon stereocenter. rsc.org
| Catalyst System | Reaction Type | Substrates | Product | Selectivity | Reference |
|---|---|---|---|---|---|
| Palladium(II) / MPAA Ligand | Enantioselective C–H Activation / [4+1] Annulation | Diarylmethyltriflamide + Olefins | cis-1,3-Disubstituted Isoindolines | Up to 90% yield, 95:5 er | nih.govrsc.org |
| Palladium(0) / Chiral Phosphoramidite Ligand | Asymmetric Intramolecular Allylic C–H Amination | o-Allylbenzylamine derivatives | Chiral Isoindolines | Up to 98% yield, 98% ee | chinesechemsoc.org |
| [Ru(cymene)Cl₂]₂ | C-H/N-H Coupling | Phenylglycine esters + Methyl acrylate | Isoindoline-1-carboxylates | Moderate to high diastereomeric excess (up to 80%) | researchgate.net |
| Palladium(II) / Picolinamide Directing Group | Intramolecular C-H/N-H Coupling | Benzylamine Picolinamides | Isoindolines | Effective for benzylic sp³ C-H bonds | nih.gov |
Desymmetrization of Prochiral or Meso Isoindoline Precursors
Desymmetrization is an elegant strategy that converts a prochiral or meso compound, which possesses a plane of symmetry or a center of inversion, into a chiral, non-racemic product. wikipedia.org This approach is highly effective for establishing key stereocenters in the synthesis of this compound and its analogues.
A powerful example combines C-H activation with desymmetrization. A palladium-catalyzed asymmetric desymmetrization of prochiral diarylmethyltriflamides can produce enantioenriched cis-1,3-disubstituted isoindolines. nih.govrsc.org This reaction proceeds via an enantioselective C–H activation/[4+1] annulation, guided by a chiral mono-N-protected amino acid (MPAA) ligand. rsc.org
Another sophisticated approach involves the synthesis and subsequent fragmentation of a rigid, bridged template molecule. rsc.org An efficient and scalable synthesis of enantiopure 1,3-disubstituted isoindolines, including isoindolylcarboxylic acid, has been developed from a rigid template. rsc.org The key to this strategy is the creation of the template in an optically pure form through the asymmetric desymmetrization of a corresponding meso compound. rsc.org This initial desymmetrization step allows for the production of the template on a multigram scale, which can then be converted into a variety of chiral isoindoline derivatives. rsc.org
Enzymatic methods are also highly valuable for desymmetrization due to their high stereospecificity. mdpi.com Lipases, for example, are widely used for the selective acylation or hydrolysis of prochiral diols or diesters. mdpi.comnih.gov In the context of isoindoline synthesis, enzyme-mediated dynamic kinetic resolution of racemic intermediates, such as 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester, has been successfully achieved using Pseudomonas cepacia lipase (B570770) (PSL). researchgate.net This biocatalytic approach can provide optically active carbamates, which are precursors to chiral isoindolines, in good yields and with excellent stereoselectivity. researchgate.net
| Method | Precursor Type | Catalyst/Enzyme | Product | Key Outcome | Reference |
|---|---|---|---|---|---|
| Pd-Catalyzed C-H Activation/Annulation | Prochiral Diarylmethyltriflamide | Pd(OAc)₂ / MPAA Chiral Ligand | cis-1,3-Disubstituted Isoindolines | Excellent regio-, diastereo-, and enantioselectivity (up to 95:5 er). | nih.govrsc.org |
| Fragmentation of Chiral Template | Meso Bridged Compound | Asymmetric desymmetrization to form template, then base-catalyzed fragmentation. | Enantiopure 1,3-disubstituted Isoindolylcarboxylic acid | Scalable synthesis of optically pure products. | rsc.org |
| Enzymatic Dynamic Kinetic Resolution | Racemic Isoindoline-1-carboxylic acid methyl ester | Pseudomonas cepacia lipase (PSL) | Optically Active Isoindoline Carbamates | Excellent degree of stereoselectivity without a metal catalyst. | researchgate.net |
Synthetic Transformations and Derivatization of the R Isoindoline 1 Carboxylic Acid Scaffold
Synthesis of Isoindoline-1-Carboxylic Acid Esters
The synthesis of isoindoline-1-carboxylic acid esters often serves as a critical step for further functionalization. Palladium-catalyzed intramolecular α-arylation of α-amino acid esters has proven to be an effective method for creating these esters. nih.gov By carefully adjusting the reaction conditions, it is possible to selectively synthesize either isoindole-1-carboxylic acid esters or the corresponding isoindoline (B1297411) derivatives. nih.gov Another approach involves the palladium-catalyzed intramolecular α-arylation of α-amino acid esters, which allows for the selective formation of either 1-isoindolecarboxylic acid esters or their corresponding isoindolines through minor changes in the reaction parameters. nih.gov
A different strategy for accessing dihydroisoindole-1-carboxylic acid derivatives involves a palladium-catalyzed intramolecular α-arylation of α-amino acid esters. csic.es This method achieves the formation of the pyrrolidine (B122466) ring, with optimization of the base, solvent, metal source, and ligand being crucial for high yields. csic.es Furthermore, the carbonylation of orthopalladated complexes generated from phenylglycine derivatives provides a direct route to substituted (1H)-isoindolin-1-one-3-carboxylates. researchgate.net These can then be diastereoselectively converted to octahydroisoindole-1-carboxylic acid derivatives. researchgate.net
The table below summarizes different catalytic systems and their applications in the synthesis of isoindoline-1-carboxylic acid esters and their analogs.
| Catalyst System | Starting Material | Product | Reference |
| Palladium(0) | α-amino acid esters | Isoindole- or isoindoline-1-carboxylic acid esters | nih.gov |
| Palladium | α-amino acid esters | Dihydroisoindole-1-carboxylic acid derivatives | csic.es |
| Orthopalladated complexes | Phenylglycine derivatives | Substituted (1H)-isoindolin-1-one-3-carboxylates | researchgate.net |
N-Functionalization and Carbamate (B1207046) Formation
The nitrogen atom of the isoindoline ring is a key site for functionalization, enabling the introduction of a wide range of substituents and the formation of carbamates. Asymmetric synthesis of isoindoline carbamates has been accomplished through enzyme-mediated dynamic kinetic resolution. researchgate.netnih.gov This method avoids the need for metal or acid-base catalysts for racemization of the substrate. researchgate.netnih.gov Using Pseudomonas cepacia lipase (B570770) (PSL) as a biocatalyst with diallyl or dibenzyl carbonates as acyl donors, optically active carbamates can be obtained in good yields and with high stereoselectivity. csic.esresearchgate.net
Another approach to N-functionalization involves the acylation of octahydro-1H-isoindole-1-carboxylic acid derivatives to produce substituted acyl derivatives. google.com This method is versatile and allows for the introduction of various acyl groups. google.com
The following table details examples of N-functionalization and carbamate formation reactions.
| Reagent/Catalyst | Substrate | Product | Key Features | Reference |
| Pseudomonas cepacia lipase (PSL), diallyl/dibenzyl carbonate | 1,3-Dihydro-2H-isoindole-1-carboxylic acid methyl ester | Optically active isoindoline carbamates | Enzyme-mediated dynamic kinetic resolution, high stereoselectivity | csic.esresearchgate.netnih.gov |
| Activated substituted carboxylic acid | Octahydro-1H-isoindole | Substituted acyl derivatives of octahydro-1H-isoindole-1-carboxylic acid | Versatile acylation | google.com |
Stereoselective Introduction of Substituents at the C-3 Position of Isoindolinones
The stereoselective introduction of substituents at the C-3 position of the isoindolinone core is of significant interest due to the prevalence of this structural motif in bioactive molecules. chim.it One successful strategy involves the enantioselective reaction between ketones and 3-hydroxyisoindolinones, catalyzed by a chiral phosphoric acid. irb.hr This reaction leads to the formation of isoindolinone derivatives with a tetrasubstituted stereocenter at the C-3 position in high yields and enantioselectivities. irb.hr
Another approach utilizes chiral auxiliaries to control the stereochemistry. For instance, the condensation of (R)-phenylglycinol with 2-formylbenzoic acid produces a tricyclic γ-lactam as a single diastereomer, which can then be further manipulated to introduce substituents at the C-3 position. chim.it Additionally, bifunctional chiral ammonium (B1175870) salts have been employed in the asymmetric cascade synthesis of key building blocks for various biologically active isoindolinones. researchgate.net
The table below highlights various methods for the stereoselective functionalization of the C-3 position.
| Method | Catalyst/Auxiliary | Reactants | Product | Reference |
| Organocatalysis | Chiral phosphoric acid | Ketones and 3-hydroxyisoindolinones | Isoindolinone derivatives with a tetrasubstituted C-3 stereocenter | irb.hr |
| Chiral Auxiliary | (R)-phenylglycinol | 2-Formylbenzoic acid | Tricyclic γ-lactam | chim.it |
| Phase-Transfer Catalysis | Bifunctional chiral ammonium salts | Various | Chiral isoindolinone building blocks | researchgate.net |
Synthesis of Saturated and Partially Saturated Isoindoline-1-Carboxylic Acid Analogues (e.g., Octahydroisoindole-1-Carboxylic Acid)
The synthesis of saturated and partially saturated isoindoline-1-carboxylic acid analogues, such as octahydroisoindole-1-carboxylic acid, expands the structural diversity of this scaffold. csic.es Hydrogenation of isoindole precursors is a common method to obtain the racemic octahydroisoindole-1-carboxylate. csic.es The use of rhodium on charcoal as a catalyst can lead to a single stereoisomer after recrystallization. csic.es
Diels-Alder reactions of proline or pyroglutaminol derivatives provide access to the bicyclic skeleton with a cis relative disposition of the hydrogen atoms at the ring junction. csic.es Another strategy involves the enantioselective synthesis of a precursor to octahydroisoindole-1-carboxylic acid through the direct activation of the C-H bond α to the nitrogen atom in a pyrrolidine derivative. csic.es
The synthesis of trans-fused octahydroisoindole-1-carboxylic acids has also been reported, highlighting the versatility of synthetic approaches to access different stereoisomers. orcid.org
The following table summarizes methods for the synthesis of saturated and partially saturated analogs.
| Method | Catalyst/Reagent | Precursor | Product | Key Feature | Reference |
| Hydrogenation | Rhodium on charcoal | Isoindole precursor | Racemic octahydroisoindole-1-carboxylate | Can yield a single stereoisomer | csic.es |
| Diels-Alder Reaction | N/A | Proline or pyroglutaminol derivatives | Bicyclic skeleton with cis stereochemistry | High stereocontrol | csic.es |
| C-H Activation | N/A | Pyrrolidine derivative | Enantioselective synthesis of octahydroisoindole-1-carboxylic acid precursor | Direct functionalization | csic.es |
Preparation of Polyfunctionalized Isoindoline-1-Carboxylic Acid Analogues
The preparation of polyfunctionalized isoindoline-1-carboxylic acid analogues allows for the exploration of a wider chemical space and the development of compounds with diverse properties. csic.es Cycloaddition reactions, in particular, have proven to be a powerful tool for accessing these complex molecules with a high degree of stereocontrol. csic.es
For instance, [4+2] cycloaddition reactions between 1,3-disubstituted isoindoles and alkynes or benzynes yield complex dihydroisoindole-1-carboxylic acid derivatives. csic.es Furthermore, 1,3-dipolar cycloadditions of azomethine ylides, generated through the activation of azomethines with chiral phosphoric acids, with quinones provide enantioenriched isoindolines containing a quaternary stereocenter. csic.es A one-pot approach using Cu(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides and quinone derivatives, followed by silica-gel-promoted aromatization, also yields highly functionalized isoindolines. csic.es
The table below provides an overview of methods for preparing polyfunctionalized analogs.
| Reaction Type | Reagents | Product | Key Feature | Reference |
| [4+2] Cycloaddition | 1,3-Disubstituted isoindoles and alkynes/benzynes | Complex dihydroisoindole-1-carboxylic acid derivatives | High stereocontrol | csic.es |
| 1,3-Dipolar Cycloaddition | Azomethine ylides and quinones | Enantioenriched isoindolines with a quaternary stereocenter | Chiral phosphoric acid catalysis | csic.es |
| One-pot 1,3-Dipolar Cycloaddition/Aromatization | Azomethine ylides and quinone derivatives | Enantioenriched isoindolines | Cu(I) catalysis | csic.es |
Construction of Isoindoline-1,3-dione and Isoindolinone Derivatives from Related Precursors
Isoindoline-1,3-diones and isoindolinones are important classes of compounds often derived from isoindoline-1-carboxylic acid precursors or synthesized through related methodologies. A straightforward method for synthesizing isoindoline-1,3-dione derivatives involves the reaction of N-arylbenzenecarboximidamides with phthalic anhydride (B1165640). mdpi.com When conducted at reflux in benzene (B151609), this reaction yields the desired isoindoline-1,3-diones, while performing the reaction without heating leads to the formation of monoacylation products. mdpi.com
The synthesis of isoindolinone derivatives can be achieved through various cascade reactions. For example, a palladium-catalyzed C-H carbonylation of benzylamines using benzene-1,3,5-triyl triformate as a CO surrogate provides isoindolinone scaffolds in good yields. organic-chemistry.org Additionally, the merger of strain-release of 1,2-oxazetidines with carboxylic acid-directed C-H activation enables a catalytic synthesis of a range of structurally diverse isoindolinones from readily available benzoic acids. organic-chemistry.org The isoindolinone moiety can also be generated via an intramolecular Heck reaction. beilstein-journals.org
The following table summarizes various synthetic routes to isoindoline-1,3-diones and isoindolinones.
| Product Type | Synthetic Method | Precursors | Catalyst/Reagent | Reference |
| Isoindoline-1,3-dione | Condensation | N-arylbenzenecarboximidamides and phthalic anhydride | Heat (refluxing benzene) | mdpi.com |
| Isoindolinone | Palladium-catalyzed C-H carbonylation | Benzylamines | Benzene-1,3,5-triyl triformate | organic-chemistry.org |
| Isoindolinone | Strain-release/C-H activation | Benzoic acids and 1,2-oxazetidines | Not specified | organic-chemistry.org |
| Isoindolinone | Intramolecular Heck reaction | Amide precursors | Tetrakis(triphenylphosphine)palladium(0) and thallium acetate | beilstein-journals.org |
Formation of Isoindole N-Oxides and Related Heterocycles
Isoindole N-oxides are cyclic nitrones derived from isoindoles and serve as versatile intermediates in organic synthesis. chim.it One method for their formation involves the condensation of ene-aldehydes with hydroxylamine. chim.it Mechanistic studies suggest this reaction proceeds through nucleophilic attack of the nitrogen on the electron-poor double bond, followed by water elimination and tautomerization. chim.it
Another route to isoindole N-oxides is through the oxidation of the corresponding isoindoline. The aromatization of isoindolines can be achieved using N-oxide chemistry, where a tertiary isoindoline nitrogen is oxidized, typically with hydrogen peroxide. thieme-connect.de The resulting N-oxide can then undergo elimination when treated with acetic anhydride and triethylamine (B128534) to yield the 2H-isoindole. thieme-connect.de Palladium-catalyzed C-H functionalization of aldonitrones also provides a general method for constructing the isoindole N-oxide ring. researchgate.net
The table below outlines methods for the formation of isoindole N-oxides.
| Method | Precursors | Reagents | Product | Reference |
| Condensation | Ene-aldehydes and hydroxylamine | Base | Isoindole N-oxide | chim.it |
| Oxidation/Elimination | Tertiary isoindolines | Hydrogen peroxide, acetic anhydride, triethylamine | 2H-Isoindole | thieme-connect.de |
| Palladium-catalyzed C-H Functionalization | Aldonitrones | Palladium catalyst | Isoindole N-oxide | researchgate.net |
Computational and Mechanistic Investigations of R Isoindoline 1 Carboxylic Acid Synthesis and Reactivity
Density Functional Theory (DFT) Calculations for Stereoselectivity Prediction
Density Functional Theory (DFT) has emerged as a powerful tool for predicting and rationalizing the stereoselectivity observed in the synthesis of isoindoline (B1297411) derivatives. DFT calculations have been instrumental in understanding the asymmetric induction in palladium/Brønsted-acid-catalyzed intramolecular allylic amination. By modeling the transition states, researchers have been able to predict the diastereoselectivity for various substrates, assuming thermodynamic control. The correlation between these theoretical predictions and experimental results has been shown to be a valuable tool, even highlighting abrupt shifts to kinetic control for certain substrates. researchgate.net
In the context of synthesizing 1,3-disubstituted isoindolines, DFT calculations have been employed to rationalize the stereochemical course of nucleophilic additions to chiral N-tert-butanesulfinyl imines. beilstein-journals.org These calculations, which often consider a six-membered ring cyclic transition state, have successfully predicted the experimentally observed diastereoselectivity. beilstein-journals.org For instance, the addition of 2-bromobenzylmagnesium bromide to chiral N-tert-butanesulfinyl imines was predicted to proceed via the Si-face of the imines with (R_S)-configuration, a prediction that matched experimental outcomes. beilstein-journals.org
Furthermore, DFT calculations have been used to supplement experimental findings in the study of cycloaddition reactions. For example, in the synthesis of N,N′-Di-Boc-2H-isoindole-2-carboxamidine, DFT calculations at the B3LYP/6-31G(d) and M062X/6-311+G** levels of theory were used to compute activation energies, providing insights into the reactivity of isoindole dienes. mdpi.com
Mechanistic Elucidation of Catalyzed Reactions (e.g., Allylic Amination, C-H Activation)
The mechanisms of various catalyzed reactions leading to isoindoline-1-carboxylic acid derivatives have been extensively studied. Palladium-catalyzed intramolecular α-arylation of α-amino acid esters offers a selective route to either isoindoline-1-carboxylic acid esters or the corresponding isoindoles, with the outcome being controlled by slight modifications in the reaction conditions. nih.gov One proposed pathway involves a cascade reaction that includes enolate arylation followed by dehydrogenation of the initially formed isoindoline to yield the isoindole product. csic.es
C-H activation is another key strategy for the synthesis of isoindolinones. researchgate.net Mechanistic studies, including deuterium (B1214612) labeling experiments and the isolation of key intermediates like ruthenacycles, have strongly supported the proposed mechanisms for ruthenium(II)-catalyzed cyclization reactions. acs.org In some cases, the reaction is believed to proceed through an initial C-H alkynylation of the aromatic ring, followed by intramolecular annulation. researchgate.net For cobalt(III)-catalyzed C-H activation and annulation of isoindole N-oxides, control experiments suggest the reaction is initiated by a Co(III)-catalyzed C-H activation to form a key intermediate. chim.it
Mechanistic investigations of palladium-catalyzed reactions have also shed light on complex cascade sequences. For example, a catalytic cascade involving directed C(sp³)–H activation followed by β-heteroatom elimination has been described. researchgate.net This process generates a Pd(II)(π-alkene) intermediate that can then undergo redox-neutral annulation with an aryl halide to form 5- and 6-membered heterocyclic rings. researchgate.net
Analysis of Kinetic versus Thermodynamic Control in Asymmetric Processes
The interplay between kinetic and thermodynamic control is a critical factor in determining the stereochemical outcome of asymmetric syntheses of isoindoline derivatives. In the palladium/Brønsted-acid-catalyzed intramolecular allylic amination, DFT calculations have been used to predict diastereoselectivity under the assumption of thermodynamic control. However, discrepancies between these predictions and experimental results for certain substrates indicate a switch to kinetic control. researchgate.net
The synthesis of 1,3-disubstituted isoindolines from the same precursor can yield either cis- or trans-isomers depending on the base used in the intramolecular aza-Michael reaction. This suggests that the thermodynamically more stable cis-isomer is formed under certain conditions (e.g., using TBAF), while other conditions may favor the kinetically controlled formation of the trans-isomer. beilstein-journals.org
Dynamic kinetic resolution (DKR) represents an elegant strategy that combines kinetic resolution with in situ racemization of the starting material to achieve a theoretical yield of 100% of a single enantiomer. researchgate.netnih.gov This process relies on the careful balancing of kinetic and thermodynamic factors. For instance, the lipase-catalyzed dynamic kinetic resolution of 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester has been successfully employed for the asymmetric synthesis of isoindoline carbamates. nih.gov In some DKR processes, the racemization of the substrate can occur without the need for an external catalyst, highlighting the inherent dynamics of the system. researchgate.netnih.gov
| Process | Controlling Factor | Outcome | Reference |
| Pd-catalyzed intramolecular allylic amination | Thermodynamic (predicted), Kinetic (observed for some substrates) | Diastereoselective formation of isoindolines | researchgate.net |
| Intramolecular aza-Michael reaction | Thermodynamic (with TBAF) | Formation of the more stable cis-isoindoline | beilstein-journals.org |
| Lipase-catalyzed DKR | Kinetic resolution coupled with racemization | Enantiopure isoindoline carbamates | nih.gov |
Substrate Scope and Electronic Effects on Reaction Outcomes
The substrate scope and the influence of electronic effects are crucial considerations in the synthesis of (R)-isoindoline-1-carboxylic acid and its derivatives. In palladium-catalyzed C-H functionalization reactions for the synthesis of isoindolinones, the electronic nature of substituents on the benzamide (B126) starting material can significantly impact the reaction yield. Generally, electron-withdrawing substituents and ortho-substituted benzamides lead to a decrease in the isolated yields. researchgate.net Conversely, in some rhodium-catalyzed three-component syntheses, a broad range of substituents on the aromatic ring are well-tolerated. researchgate.net
The electronic character of substituents also plays a role in Co(III)-catalyzed C-H activation and annulation reactions of isoindole N-oxides. These reactions have been shown to tolerate a wide array of substituents, from electron-donating methoxy (B1213986) groups to electron-withdrawing nitro groups, on both the isoindole and C-aryl benzene (B151609) rings. chim.it However, steric hindrance from substituents, such as an ortho-methoxy group, can prevent the substrate from adopting the necessary planar conformation for efficient C-H activation. chim.it
In the context of palladium-catalyzed cross-coupling reactions for the formation of indolizines, the presence of a strong electron-withdrawing group on the substrate has been observed to have a negative impact on the reaction outcome. rsc.org Conversely, in iodine-mediated oxidative cyclization reactions, a variety of aldehydes exhibit good reactivity, leading to 1,3-disubstituted indolizines in moderate to good yields. rsc.org
| Reaction Type | Substituent Effect | Impact on Reaction | Reference |
| Pd-catalyzed C-H functionalization | Electron-withdrawing groups on benzamide | Decreased yield | researchgate.net |
| Co(III)-catalyzed C-H activation | Wide range of electronic substituents tolerated | Generally high yields | chim.it |
| Pd-catalyzed cross-coupling | Strong electron-withdrawing groups | Negative influence on outcome | rsc.org |
| Iodine-mediated oxidative cyclization | Various aldehydes | Good reactivity and yields | rsc.org |
Conformational Analysis of Isoindoline-1-Carboxylic Acid Derivatives
The conformational analysis of isoindoline-1-carboxylic acid derivatives is essential for understanding their structure-activity relationships and for the design of new chiral molecules. Techniques such as ¹H NMR spectroscopy and X-ray crystallography are pivotal in determining the relative configurations and preferred conformations of these molecules. academie-sciences.fr
For instance, in a series of trans- and cis-3,4-disubstituted 5-oxomorpholine-2-carboxylic acids, which can be considered related structures, the vicinal coupling constants in ¹H NMR spectra were used to distinguish between isomers. academie-sciences.fr X-ray analysis of derivatives further confirmed the trans configuration of substituents on the morpholinone ring. academie-sciences.fr
Conformational analysis has also been applied to aminoindanol-based chiral derivatizing agents used for determining the absolute configuration of carboxylic acids. By studying the stable conformers of the esters formed between the chiral agent and a carboxylic acid, it is possible to predict the shielding effects observed in ¹H NMR spectra, which correlate with the absolute configuration of the acid. rsc.org DFT calculations can also be used to model the lowest energy conformers of these derivatives, providing further insight into their three-dimensional structures. nih.gov
The conformation of peptide bonds involving (S)-indoline-2-carboxylic acid, a closely related structure, has been shown to favor the cis amide isomer in polar solvents. nih.gov This conformational preference is influenced by interactions between functional groups, such as the n(C=O) → π*(COO) interaction, which can be investigated using computational methods. nih.gov
| Derivative Type | Analytical Technique(s) | Key Findings | Reference |
| 3,4-disubstituted 5-oxomorpholine-2-carboxylic acids | ¹H NMR, X-ray crystallography | Determination of trans and cis isomers and preferred conformations. | academie-sciences.fr |
| Aminoindanol-based chiral derivatizing agents | ¹H NMR, Conformational analysis | Correlation between conformation and NMR shielding effects for absolute configuration determination. | rsc.org |
| (S)-Indoline-2-carboxylic acid containing peptides | DFT calculations | Preference for cis amide conformation due to specific electronic interactions. | nih.gov |
Applications of R Isoindoline 1 Carboxylic Acid As a Chiral Building Block in Complex Chemical Systems
Asymmetric Construction of Unnatural α-Amino Acid Scaffolds
The synthesis of unnatural α-amino acids is of paramount importance in medicinal chemistry and drug discovery, as their incorporation into peptides and other bioactive molecules can lead to enhanced potency, selectivity, and metabolic stability. (R)-Isoindoline-1-carboxylic acid serves as a key precursor for the stereoselective synthesis of these valuable compounds.
One notable application involves its use in the preparation of N-acyl amino acid analogs. For instance, this compound has been successfully coupled with acyl chlorides, such as oleoyl (B10858665) chloride, to generate novel N-acyl amino acid analogs. bldpharm.com These analogs, which feature the rigid isoindoline (B1297411) core, have been investigated for their ability to stimulate mitochondrial respiration. bldpharm.com The stereochemistry at the C1 position of the isoindoline ring is crucial, as it has been observed to influence the yield and biological activity of the final products.
Furthermore, the isoindolinone framework, which can be derived from isoindoline-1-carboxylic acid, can function as a nitrogen protecting group in the synthesis of both natural and unnatural α-amino acids. researchgate.net This strategy allows for the selective alkylation and subsequent benzylic oxidation to convert the N-isoindolinone group into the easily removable N-phthaloyl group. researchgate.net This methodology provides a practical route to a variety of α-amino acid derivatives.
The asymmetric synthesis of isoindoline-1-carboxylic acid esters, which are themselves valuable unnatural α-amino acid scaffolds, has been achieved through various catalytic methods. researchgate.net These methods often involve the dynamic kinetic resolution of racemic starting materials, highlighting the importance of controlling the stereochemistry at the α-position.
| Starting Material | Reagent/Catalyst | Product | Research Focus |
| This compound | Oleoyl chloride | Oleoyl-(R)-isoindoline-1-carboxylic acid | Synthesis of hydrolysis-resistant N-acyl amino acid analogs for studying mitochondrial respiration. bldpharm.com |
| N-substituted isoindolinone | Various alkylating agents, then oxidizing agent | N-phthaloylated natural and unnatural α-amino acid analogues | Use of the isoindolinone group as a convertible protecting group for amino acid synthesis. researchgate.net |
| Racemic 1,3-Dihydro-2H-isoindole-1-carboxylic acid methyl ester | Lipase (B570770) (e.g., Pseudomonas cepacia lipase) | Enantiopure isoindoline carbamates | Enzyme-mediated dynamic kinetic resolution for the synthesis of chiral isoindoline derivatives. researchgate.net |
Role in Advanced Peptide Synthesis Methodologies
The incorporation of conformationally constrained amino acid mimics into peptides is a widely used strategy to modulate their secondary structure and biological activity. The rigid bicyclic scaffold of this compound makes it an excellent candidate for this purpose.
In solid-phase peptide synthesis (SPPS), the fluorenylmethoxycarbonyl (Fmoc) protecting group is commonly used to protect the α-amino group of amino acids. Fmoc-protected this compound can be utilized in SPPS to introduce the isoindoline moiety into a peptide sequence. chemimpex.com The unique, constrained dipeptide mimic can induce specific turns or folds in the peptide backbone, which can be crucial for receptor binding and biological function. The stability and efficient coupling reactions associated with Fmoc-(R,S)-1,3-dihydro-2H-isoindole carboxylic acid make it a valuable tool for researchers in peptide-based drug development. chemimpex.com
The general utility of isoindoline-1-carboxylic acid derivatives in peptide synthesis is further highlighted in patent literature, which describes the coupling of octahydro-1H-isoindole-1-carboxylic acids with N-protected amino acids using standard peptide coupling techniques. researchgate.net These methods often employ dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the formation of the amide bond. researchgate.net
| Protected Amino Acid | Coupling Method | Application | Significance |
| Fmoc-(R)-isoindoline-1-carboxylic acid | Solid-Phase Peptide Synthesis (SPPS) | Introduction of a constrained dipeptide mimic into a peptide chain. chemimpex.com | Modulation of peptide conformation and biological activity. chemimpex.com |
| N-protected amino acid (e.g., Boc-Glycine) | Standard peptide coupling (e.g., DCC/HOBt) | Synthesis of acylated octahydro-1H-isoindole-1-carboxylic acid derivatives. researchgate.net | Creation of novel peptide-like structures with potential therapeutic applications. researchgate.net |
Precursor for the Synthesis of Chiral Heterocyclic Compounds
The chiral scaffold of this compound can be chemically manipulated to generate a variety of other chiral heterocyclic compounds. This is a powerful strategy for accessing novel molecular architectures with potential biological activity.
For example, 3-substituted isoindolinones, which can be prepared in enantiomerically pure form, serve as versatile starting materials for the synthesis of other chiral isoindolinone derivatives. google.com These transformations can involve reactions at the C3 position or modifications to the carboxylic acid functionality. A patent describes the reduction of such chiral isoindolinones to afford other complex heterocyclic structures with high enantiomeric purity. google.com
Furthermore, the isoindoline core can be constructed through cycloaddition reactions, providing access to a wide range of functionalized derivatives. csic.es For instance, intramolecular Diels-Alder reactions of appropriately substituted precursors can lead to the formation of the isoindoline ring system with control over the stereochemistry of the newly formed chiral centers. unipi.it These strategies demonstrate the utility of building upon the inherent chirality of precursors to generate diverse heterocyclic libraries.
| Precursor | Reaction Type | Product | Significance |
| Enantiopure 3-substituted isoindolinones | Reduction | Chiral isoindolinone derivatives | Access to complex chiral heterocyclic compounds with high enantiomeric purity. google.com |
| N-pentadienyl-N-propargyl derivatives | Intramolecular Diels-Alder Reaction | Isoindolines with diverse substituents on the aromatic ring | Stereocontrolled synthesis of functionalized isoindoline scaffolds. unipi.it |
Utility in Scaffold Design for Diverse Chemical Research
The concept of "privileged scaffolds" is central to modern medicinal chemistry, where certain molecular frameworks are known to interact with multiple biological targets. The isoindoline nucleus is considered one such privileged scaffold, making this compound a valuable starting point for the design of novel bioactive compounds. mdpi.com
The semi-rigid, three-dimensional structure of the isoindoline core allows it to present appended functional groups in a well-defined spatial orientation, which is crucial for high-affinity binding to biological macromolecules. mdpi.com This property has been exploited in the design of compounds targeting a wide range of therapeutic areas, including neurodegenerative diseases and cancer. mdpi.comresearchgate.net
Moreover, the phthalimide (B116566) moiety, which is structurally related to the isoindolinone core of this compound derivatives, is recognized as an attractive building block for the synthesis of diverse and complex molecules. rug.nl Its chemical stability and synthetic accessibility contribute to its widespread use in drug discovery.
The isoindoline scaffold has been incorporated into molecules designed as GABAergic modulators, where its conformational rigidity and ability to participate in key receptor-ligand interactions are advantageous. mdpi.com In these designs, the isoindoline moiety is not merely a passive linker but an active contributor to the pharmacological profile of the molecule. mdpi.com
| Scaffold | Therapeutic Area/Application | Rationale for Use |
| Isoindoline | Neuropharmacology (e.g., GABAergic modulators) | Privileged scaffold with a semi-rigid conformation for optimal receptor binding. mdpi.com |
| Isoindolinone | Diverse (e.g., anticancer, antimicrobial) | Broad biological activity profile and synthetic accessibility. researchgate.netresearchgate.net |
| Phthalimide | Medicinal Chemistry | Attractive and stable building block for the synthesis of complex molecules. rug.nl |
Advanced Analytical Methodologies for Characterization and Stereochemical Assignment
Chiral Chromatography for Enantiomeric Purity Determination (HPLC, GC)
Chiral chromatography is an indispensable tool for the separation of enantiomers and the determination of enantiomeric purity, often expressed as enantiomeric excess (% ee). gcms.czsigmaaldrich.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for this purpose.
High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a powerful method for separating the enantiomers of (R)- and (S)-isoindoline-1-carboxylic acid. This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are commonly employed for this purpose. sigmaaldrich.comresearchgate.net The separation allows for the accurate quantification of each enantiomer, thereby determining the enantiomeric excess of the (R)-isoindoline-1-carboxylic acid sample. nih.gov In some cases, derivatization of the carboxylic acid to an amide or ester with a chiral reagent can enhance the separation of the resulting diastereomers on a standard (achiral) HPLC column. thieme-connect.de
For example, the enantiomeric purity of related isoindoline (B1297411) derivatives has been successfully determined using chiral HPLC, confirming the effectiveness of this method. nih.gov The choice of mobile phase, typically a mixture of alkanes and alcohols, is critical for achieving optimal separation. sigmaaldrich.com
Gas Chromatography (GC):
Chiral GC is another effective technique for enantiomeric purity assessment, particularly for volatile derivatives of this compound. gcms.czchromatographyonline.com The compound is typically derivatized to a more volatile ester or amide before analysis. The separation occurs on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. chromatographyonline.com The differential interaction between the enantiomeric derivatives and the chiral stationary phase allows for their separation and quantification.
The selection of the appropriate chiral stationary phase and the optimization of chromatographic conditions, such as temperature programming and carrier gas flow rate, are crucial for achieving baseline separation of the enantiomers. chromatographyonline.com
Advanced Spectroscopic Characterization (NMR, MS)
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure of this compound. nih.gov The chemical shifts, coupling constants, and signal multiplicities in the ¹H NMR spectrum provide detailed information about the arrangement of protons in the molecule. For instance, the aromatic protons of the isoindoline ring typically appear as a multiplet in the range of δ 7.27–7.55 ppm.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon framework of the molecule. nih.gov The chemical shifts of the carbonyl carbon of the carboxylic acid and the carbons of the isoindoline ring are characteristic and aid in structural confirmation. nih.gov Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be used for the complete and unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. nih.gov While standard NMR can confirm the structure, specialized chiral derivatizing agents or chiral solvating agents are often required to determine the enantiomeric purity by NMR, as they induce chemical shift differences between the enantiomers.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. ontosight.ai High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. nih.gov For example, the [M+H]⁺ ion for an N-acyl derivative of this compound was observed at m/z 428.3159, confirming its elemental composition. nih.gov Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
X-ray Crystallographic Analysis for Absolute Configuration Determination and Structural Elucidation
X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of chiral molecules. This technique provides a three-dimensional model of the molecule as it exists in a single crystal, revealing the precise spatial arrangement of its atoms.
To determine the absolute configuration of this compound, a suitable single crystal of the compound or a derivative is required. The diffraction pattern of X-rays passing through the crystal is collected and analyzed to generate an electron density map, from which the molecular structure is solved. For chiral molecules, the analysis of anomalous dispersion effects allows for the assignment of the absolute configuration (R or S) at the stereocenter.
The crystal structures of several related isoindoline derivatives have been determined, confirming their molecular geometries and intermolecular interactions, such as hydrogen bonding. iucr.orgeurjchem.commdpi.com For instance, the absolute configuration of a related 1,3-disubstituted isoindoline was confirmed to be (1S, 3S) by single-crystal X-ray diffraction. acs.org This powerful technique provides definitive proof of the stereochemistry of this compound, which is essential for its use in stereospecific synthesis and pharmaceutical applications.
Q & A
Q. What experimental protocols are recommended for synthesizing (R)-isoindoline-1-carboxylic acid derivatives, and how can purity be validated?
The synthesis of derivatives like (R)-2-((9Z,12Z)-octadeca-9,12-dienoyl)isoindoline-1-carboxylic acid involves coupling this compound with fatty acids (e.g., linoleic acid) via general procedure B, yielding products in ~74% efficiency . Key steps include:
- Reaction conditions : Use anhydrous solvents (e.g., CDCl₃) and catalysts for acylation.
- Purification : Column chromatography or recrystallization to isolate the product.
- Purity validation : Employ ¹H/¹³C NMR for structural confirmation (e.g., δ 4.81–4.97 ppm for isoindoline protons) and HRMS for molecular weight verification (e.g., m/z 426.2981 [M+H]⁺). Purity >95% is typically required for biological assays .
Q. Which analytical techniques are essential for characterizing this compound derivatives?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., 400 MHz and 100 MHz, respectively) confirm regiochemistry and stereochemistry. For example, aromatic protons in isoindoline appear at δ 7.27–7.55 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₇H₄₀NO₃ with <2 ppm error) .
- Melting Point Analysis : Determines compound stability (e.g., derivatives with mp >200°C suggest high crystallinity) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the mitochondrial respiration-stimulating activity of this compound analogues?
- Hypothesis-driven design : Test if acylated derivatives (e.g., compound 37) enhance mitochondrial oxygen consumption rates (OCR) in cell models .
- Controls : Include uncouplers (e.g., FCCP) and inhibitors (e.g., oligomycin) to isolate specific respiratory chain effects.
- Data interpretation : Use Seahorse XF Analyzers to measure OCR and calculate ATP-linked respiration vs. proton leak. Address contradictions by verifying compound solubility and off-target effects via dose-response assays .
Q. How should researchers resolve contradictions in structure-activity relationship (SAR) studies of this compound derivatives?
- Systematic SAR analysis : Compare analogues with varying acyl chains (e.g., saturated vs. polyunsaturated fatty acids) to identify critical hydrophobic interactions.
- Statistical validation : Apply multivariate analysis (e.g., PCA) to distinguish significant structural contributors from noise.
- Contradiction management : Replicate experiments under standardized conditions (e.g., pH, temperature) and validate using orthogonal assays (e.g., fluorescence-based membrane potential assays) .
Q. What methodologies ensure reproducibility in synthesizing enantiomerically pure this compound derivatives?
- Chiral resolution : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
- Stereochemical validation : Confirm enantiopurity via optical rotation and circular dichroism (CD) spectroscopy.
- Documentation : Adhere to Beilstein Journal guidelines, including full experimental details (solvents, catalysts, reaction times) in supplementary materials .
Methodological and Reporting Standards
What frameworks are suitable for formulating hypothesis-driven research questions on this compound?
- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example: “Does N-acylation of this compound enhance its metabolic stability in hepatic microsomes?” .
- PICO framework : Define Population (e.g., in vitro cell models), Intervention (compound 37), Comparison (unmodified parent compound), and Outcome (mitochondrial OCR) .
Q. How can researchers effectively integrate primary and secondary data in studies on this compound?
- Primary data : Generate dose-response curves for novel derivatives.
- Secondary data : Compare results with published SAR studies (e.g., linoleic acid conjugates in mitochondrial assays) using tools like SciFinder or Web of Science .
- Synthesis : Use platforms like chem960.com to cross-reference physicochemical properties (e.g., XLogP, topological polar surface area) .
Q. What are the best practices for reporting synthetic and analytical data in journals?
- Experimental section : Detail reaction scales, purification methods, and instrumentation (e.g., “HRMS recorded on a Q-TOF spectrometer”).
- Data presentation : Use tables for NMR shifts (δ, multiplicity) and figures for dose-response curves. Avoid duplicating data in text and figures .
- Supporting information : Include crystallographic data (CIF files), synthetic protocols for >5 compounds, and raw spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
